Zinc-DTPA

Description

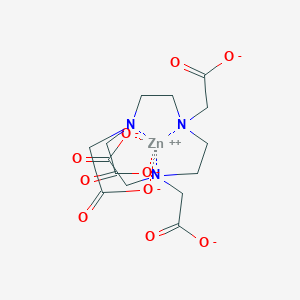

Structure

2D Structure

Properties

CAS No. |

23759-24-2 |

|---|---|

Molecular Formula |

C14H18N3O10Zn-3 |

Molecular Weight |

453.7 g/mol |

IUPAC Name |

zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

InChI |

InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-5 |

InChI Key |

UVJDUBUJJFBKLD-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2] |

Synonyms |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Zinc-DTPA: Structure, Chelation Chemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Zinc-diethylenetriaminepentaacetic acid (Zinc-DTPA), a crucial chelating agent in medicine and research. It details its chemical structure, mechanism of action, synthesis, and applications, with a focus on its role in radionuclide decorporation.

Chemical Structure and Physicochemical Properties

This compound, also known as Pentetate Zinc Trisodium (B8492382), is a coordination complex wherein a zinc ion is bound to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[1][2] The DTPA ligand is a polyaminopolycarboxylic acid that can form multiple coordination bonds with a central metal ion.[3][4] The complex is typically administered as a trisodium salt to enhance its solubility and stability.[5]

The molecular formula for the trisodium salt is Na₃ZnC₁₄H₁₈N₃O₁₀.[2][6] The structure of the this compound complex is centered around the zinc ion, which is coordinated by the nitrogen and oxygen atoms of the DTPA ligand. This stable complex is essential for its therapeutic action.

Table 1: Physicochemical Properties of this compound (Trisodium Salt)

| Property | Value | Reference(s) |

| IUPAC Name | trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | [5] |

| Synonyms | Pentetate Zinc Trisodium, Trisodium Zinc DTPA, Zn-DTPA | [5][7] |

| Molecular Formula | Na₃ZnC₁₄H₁₈N₃O₁₀ | [2][6] |

| Molecular Weight | 522.7 g/mol | [2][6] |

| Appearance | White crystalline powder | [7] |

| Solubility | Soluble in water | [7] |

| pH of Solution | 6.5 - 7.5 | [5][8] |

Mechanism of Action: Metal Ion Chelation and Exchange

The primary function of this compound is to act as a chelating agent for the decorporation of toxic heavy metals and radionuclides from the body.[9] Its mechanism relies on the principle of transchelation, or metal ion exchange. The DTPA ligand has a high affinity for a variety of metal ions, particularly trivalent and tetravalent actinides like plutonium (Pu), americium (Am), and curium (Cm).[3][10]

When administered, this compound circulates in the bloodstream and extracellular fluid.[5] The zinc ion within the complex is readily displaced by radionuclides that have a greater binding affinity for DTPA.[3][9] This exchange occurs because the stability constants of DTPA complexes with these radionuclides are significantly higher than that of the this compound complex.[9] The resulting radionuclide-DTPA complex is a stable, water-soluble compound that is biologically inert.[1] This new complex is then efficiently eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[5][9] This process significantly enhances the rate of elimination of the contaminating radionuclides, thereby reducing their toxic effects and radiation dose to the body.[8][11]

Caption: Mechanism of this compound in radionuclide decorporation.

Table 2: Stability Constants (log K) of DTPA with Various Metal Ions

A higher log K value indicates a more stable complex, explaining why certain metals displace zinc.

| Metal Ion | log K Value | Reference(s) |

| Zn²⁺ | 18.2 - 18.8 | [2][12] |

| Pb²⁺ | 18.8 | [2] |

| Cu²⁺ | 21.0 - 21.4 | [12] |

| Pu⁴⁺ | ~29 | [3] (Implied) |

| Am³⁺ | ~23 | [3] (Implied) |

| Cm³⁺ | ~23 | [3] (Implied) |

Synthesis of this compound

The synthesis of this compound for pharmaceutical use involves the reaction of diethylenetriaminepentaacetic acid with a zinc source in the presence of a base. A common method is the neutralization of DTPA with sodium hydroxide (B78521) in an aqueous solution, followed by the addition of zinc oxide.[13][14] The resulting product, trisodium zinc diethylenetriaminepentaacetate, can then be isolated.[15]

A generalized laboratory-scale synthesis protocol is as follows:

-

Dissolve sodium hydroxide in water and cool the solution.

-

Add DTPA to the sodium hydroxide solution with stirring until a clear solution is formed.

-

Add zinc oxide to the solution.

-

Stir the mixture until the zinc oxide has completely reacted and a clear solution of this compound is obtained.

-

The final product can be isolated, for example, by crystallization.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols and Applications

This compound is primarily indicated for the treatment of individuals with known or suspected internal contamination with plutonium, americium, or curium to increase their rates of elimination.[5]

The administration of this compound in a clinical setting follows specific guidelines to maximize efficacy and ensure patient safety. It is often used as a follow-up treatment after an initial administration of Calcium-DTPA (Ca-DTPA), as Ca-DTPA is more effective in the first 24 hours post-contamination.[10][16]

-

Initial Treatment (First 24 Hours): If available, an initial dose of Ca-DTPA is preferred. If Ca-DTPA is not available, this compound is administered.[17]

-

Maintenance Treatment (After 24 Hours): Daily treatment with this compound is initiated.[17]

-

Dosage (Adults and Adolescents): The standard dose is 1.0 gram administered once daily.[16]

-

Dosage (Pediatrics <12 years): The recommended dose is 14 mg/kg once daily, not to exceed 1.0 gram per day.[16]

-

Administration Routes:

-

Intravenous (IV): This is the recommended route, especially if the contamination route is unknown or involves multiple pathways. It can be given as a slow IV push over 3-4 minutes or as an infusion over 30 minutes diluted in a compatible solution (e.g., 5% dextrose in water, Normal Saline).[6][10]

-

Nebulized Inhalation: For contamination solely by inhalation, this compound can be administered via a nebulizer, typically diluted 1:1 with sterile water or saline.[10][18]

-

Animal studies are crucial for evaluating the efficacy and kinetics of chelating agents. A typical protocol for a radionuclide decorporation study in a rodent model is outlined below.[19][20]

-

Animal Model: Wistar rats are commonly used.

-

Contamination: Animals are internally contaminated with a radionuclide (e.g., ⁶⁵ZnCl₂ as a surrogate for other radionuclides) via intraperitoneal (i.p.) injection.[19]

-

Treatment Groups:

-

Administration: this compound is administered, typically via i.p. injection.

-

Monitoring: The retention and excretion of the radionuclide are monitored over a defined period (e.g., 10-23 days).[19] Whole-body counting is a common method for measuring radioactivity.[20]

-

Data Analysis: The effectiveness of the treatment is determined by comparing the radionuclide retention in treated animals to the control group. Kinetic models may be applied to understand the decorporation process.[19]

Caption: A typical workflow for a preclinical decorporation study.

Conclusion

This compound is a well-characterized and effective chelating agent for the decorporation of specific transuranic radionuclides. Its utility is grounded in its chemical structure, which allows for the efficient exchange of its zinc ion for more strongly binding toxic metals, leading to their safe excretion. The established protocols for its synthesis and clinical use make it an indispensable tool in the management of internal radiological contamination events. For researchers and drug development professionals, understanding the intricate details of its mechanism, properties, and experimental application is vital for both its current use and the development of future decorporation therapies.

References

- 1. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. heyl-berlin.de [heyl-berlin.de]

- 4. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. orise.orau.gov [orise.orau.gov]

- 7. Zinc DTPA - High Purity Chelating Agent at Best Price [edta-chelate.com]

- 8. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]

- 10. DailyMed - pentetate zinc trisodium- pentetate zinc trisodium injection, solution, concentrate [dailymed.nlm.nih.gov]

- 11. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. anushandhan.in [anushandhan.in]

- 13. EP2805957A1 - Crystalline Forms of Trisodium zink diethylene triamine pentaacetic acid - Google Patents [patents.google.com]

- 14. WO2014187930A1 - Crystalline forms of zinc trisodium pentetic acid - Google Patents [patents.google.com]

- 15. journals.co.za [journals.co.za]

- 16. Pentetate zinc trisodium: Efficacy, Side Effects, Interactions, Warnings & Dosage - Get a Second Opinion [getasecondopinion.ai]

- 17. DailyMed - PENTETATE ZINC TRISODIUM injection, solution, concentrate [dailymed.nlm.nih.gov]

- 18. drugs.com [drugs.com]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Zinc-DTPA as a Chelator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc Diethylenetriaminepentaacetic Acid (Zinc-DTPA) is a crucial chelating agent employed for the decorporation of certain transuranic actinides from the body. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes. The primary mechanism involves a ligand exchange reaction where the zinc ion in the DTPA complex is displaced by a radionuclide with a higher binding affinity, such as plutonium (Pu), americium (Am), or curium (Cm). The resulting stable, water-soluble actinide-DTPA complex is then efficiently eliminated from the body, primarily through renal excretion. This guide consolidates key data on stability constants, decorporation efficacy, and the pharmacokinetic profile of this compound to serve as a technical resource for the scientific community.

Core Mechanism of Action: Ligand Exchange

The fundamental mechanism of action for this compound is a process of ligand exchange, also known as transchelation.[1][2] The DTPA molecule, a polyaminopolycarboxylic acid, has a high affinity for multivalent metal ions.[1][3] In this compound, a zinc ion is complexed by the DTPA ligand. When this compound is introduced into a biological system containing radionuclides like plutonium, americium, or curium, these actinides, which have a greater binding capacity for DTPA than zinc, displace the zinc ion from the complex.[4][5][6]

This exchange is thermodynamically favorable due to the higher stability of the actinide-DTPA complex compared to the this compound complex.[2] Once the actinide is chelated, it forms a stable, water-soluble complex that is biologically inert.[2] This prevents the radionuclide from depositing in tissues such as the bone, liver, and kidneys, where it could cause long-term damage due to alpha radiation.[7][8] The newly formed actinide-DTPA complex is then rapidly cleared from the body.[4][6]

It is generally accepted that this chelation process occurs primarily in extracellular fluids, such as the bloodstream and interstitial fluids, intercepting the actinides as they are being transported.[7][9] However, some research suggests a potential for intracellular chelation, particularly within hepatocytes in the liver, which could contribute to the decorporation of actinides that have already been taken up by cells.[9]

Quantitative Data

The efficacy of a chelating agent is quantitatively defined by its stability constant (log K) with the target metal ion. A higher log K value indicates a more stable complex and a stronger binding affinity.

Stability Constants

The stability of DTPA complexes with various metal ions is critical to its function. The log K value for Zinc with DTPA is lower than that for the target actinides, driving the ligand exchange mechanism.

| Metal Ion | Oxidation State | Stability Constant (log K or log β₁₀₁) | Reference |

|---|---|---|---|

| Zinc (Zn) | +2 | ~18.3 | [10] |

| Plutonium (Pu) | +3 | 20.58 ± 0.04 | |

| Plutonium (Pu) | +4 | 33.67 ± 0.02 | |

| Americium (Am) | +3 | ~26.2 | [4][7] |

| Curium (Cm) | +3 | Data not available in searched results | |

| Calcium (Ca) | +2 | ~10.7 | [10] |

Decorporation Efficacy

Animal studies provide quantitative measures of this compound's effectiveness in removing radionuclides. Efficacy is often measured by the reduction in organ burden and the increase in urinary excretion compared to untreated controls.

| Study Description | Radionuclide | Treatment Regimen | Key Efficacy Results | Reference |

|---|---|---|---|---|

| Rodent study with aerosolized contamination. | Pu and Am | Inhalation of Ca-DTPA (2 µmol/kg) at 30 min post-contamination, followed by inhaled Zn-DTPA (2 µmol/kg) at multiple intervals. | Reduced lung deposit to 1-2% of untreated animals. Systemic deposit in liver and skeleton reduced by half. | [10][11] |

| Rat study with IV contamination. | ²⁴¹Am citrate | Single IV bolus of DTPA (30 µmol/kg) 1 hour post-contamination. | Cumulative 14-day urinary decorporation was ~43% of injected dose, compared to 11% in controls. | [4] |

| Wistar rat study with IP contamination. | ⁶⁵ZnCl₂ | Single IP dose of Zn-DTPA (5 mg/0.25 mL/100g) 30 min before contamination. | Significantly increased excretion and reduced whole-body retention of ⁶⁵Zn compared to controls. | [1][6] |

Pharmacokinetics

The clinical efficacy of this compound is governed by its pharmacokinetic profile, which dictates its distribution to sites of contamination and its subsequent elimination.

-

Absorption : Oral bioavailability is very low, with approximately 5% absorption in animal studies.[11] Administration is therefore typically intravenous (IV) or via nebulized inhalation.[11][12]

-

Distribution : Following IV administration, this compound is rapidly distributed throughout the extracellular fluid space.[13] It does not significantly penetrate into erythrocytes or other cells.[13]

-

Metabolism : this compound undergoes minimal to no metabolic change in the body.[13]

-

Elimination : The chelator and its metal complexes are rapidly cleared from the plasma, primarily by glomerular filtration into the urine.[4][6] Over 99% of an injected dose can be excreted in the urine within 24 hours.[10][11] The plasma retention has been described by three exponential components with average half-lives of 1.4, 14.5, and 94.4 minutes.[10][11]

Experimental Protocols

The following sections outline generalized protocols for key experiments used to evaluate the efficacy and mechanism of chelating agents like this compound.

Animal Decorporation Efficacy Study

This protocol describes a typical experiment in rodents to determine the in vivo effectiveness of this compound in removing a specific radionuclide.

Objective : To quantify the reduction in radionuclide retention in key organs and the enhancement of excretion following this compound administration.

Methodology :

-

Animal Model : Male Wistar or Sprague-Dawley rats are commonly used.[1][5] Animals are acclimatized and housed in metabolic cages to allow for separate collection of urine and feces.

-

Contamination : A known activity of a radionuclide (e.g., ²⁴¹Am-citrate or ⁶⁵ZnCl₂) is administered to the animals.[5][6] The route of administration (e.g., intravenous, intraperitoneal, inhalation) is chosen to mimic a potential human exposure scenario.[4][6]

-

Treatment Groups :

-

Control Group: Receives the radionuclide but no chelation therapy (saline vehicle only).

-

Treatment Group(s): Receive this compound at a specified dose (e.g., 30 µmol/kg) and route (e.g., IV or IP).[4][6] The timing of administration is a critical variable (e.g., 1 hour post-contamination, delayed treatment at 24 hours, etc.).[2]

-

-

Sample Collection : Urine and feces are collected daily for the duration of the study (e.g., 7-14 days).[4]

-

Endpoint Analysis :

-

Data Analysis : The percentage of the initial injected dose (%ID) in each tissue and in the cumulative excreta is calculated for both control and treated groups. Statistical analysis is performed to determine the significance of the reduction in organ burden and the increase in excretion.

Human Pharmacokinetic Study (¹⁴C-DTPA)

This protocol outlines the methodology used in human studies to determine the absorption, distribution, metabolism, and excretion (ADME) of DTPA.

Objective : To characterize the pharmacokinetic profile of DTPA in healthy human volunteers.

Methodology :

-

Study Population : A small number of healthy volunteers are enrolled after providing informed consent.[10][11]

-

Drug Administration : A single dose of DTPA labeled with Carbon-14 (¹⁴C-DTPA) is administered, typically intravenously, at a low radioactive dose (e.g., 750 kBq).[10][11]

-

Sample Collection :

-

Sample Processing and Analysis :

-

Plasma is separated from blood samples.

-

The total radioactivity in plasma, urine, and fecal homogenates is quantified using liquid scintillation counting (LSC).[3]

-

-

Pharmacokinetic Analysis :

-

Plasma radioactivity concentration-time data are used to calculate key PK parameters, such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

-

The cumulative percentage of the radioactive dose recovered in urine and feces is calculated to determine the mass balance and routes of excretion.[3]

-

Determination of Stability Constants (Potentiometric Titration)

Potentiometric titration is a standard and accurate method for determining the stability constants of metal-ligand complexes.

Objective : To determine the formation constants (stability constants) of DTPA with various metal ions (e.g., Zn²⁺, Pu⁴⁺, Am³⁺).

Methodology :

-

Apparatus : A high-precision pH meter or potentiometer with a glass electrode, a temperature-controlled titration vessel, and an automated burette are required.[14][15]

-

Solution Preparation :

-

Solutions of the ligand (DTPA) and the metal salt of interest are prepared with known concentrations in an aqueous medium.[14]

-

An inert background electrolyte (e.g., KNO₃ or NaClO₄) is used at a high concentration (e.g., 0.1 M to 1.0 M) to maintain constant ionic strength.[14][16]

-

A standardized, carbonate-free strong base (e.g., NaOH) is used as the titrant.[14]

-

-

Titration Procedure :

-

Data Analysis :

-

The titration curve (pH vs. volume of titrant added) is generated.

-

Specialized computer software (e.g., Hyperquad) is used to analyze the titration data.[14] The software fits the data to a chemical model that includes the protonation constants of the ligand and the formation of various metal-ligand species (e.g., ML, MHL).

-

The program refines the stability constants (β values) for the metal-ligand complexes to achieve the best fit between the experimental and calculated titration curves.[14]

-

Clinical Considerations

While this compound is effective, its clinical use involves important considerations. Ca-DTPA is generally recommended for the initial treatment within the first 24 hours of contamination because it is more effective at this early stage when the radionuclide is still circulating.[10][11] However, Ca-DTPA can lead to the depletion of essential trace metals, particularly zinc.[17] Therefore, this compound is considered less toxic and is preferred for subsequent or maintenance therapy after the first 24 hours.[11] The effectiveness of chelation therapy decreases as more time elapses after internal contamination, because the radionuclides become sequestered in tissues like bone and liver, making them less available for chelation.[8][11]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Comparison of the antidotal efficacy of polyamincarboxylic acids (CDTA and DTPA) with time after acute zinc poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. youtube.com [youtube.com]

- 9. Acute zinc intoxication: comparison of the antidotal efficacy of several chelating agents. | Semantic Scholar [semanticscholar.org]

- 10. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. orise.orau.gov [orise.orau.gov]

- 12. researchgate.net [researchgate.net]

- 13. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cost-nectar.eu [cost-nectar.eu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc-DTPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc-DTPA (Zinc-Diethylenetriaminepentaacetic acid), also known as pentetate zinc trisodium (B8492382), is a synthetic chelating agent with significant applications in medicine and agriculture. In the pharmaceutical realm, it serves as a crucial decorporation agent for the treatment of internal contamination with transuranium elements such as plutonium, americium, and curium.[1][2] Its efficacy lies in the high stability of the complexes it forms with these toxic metals, facilitating their excretion from the body.[3][4][5] In agriculture, this compound is utilized as a micronutrient fertilizer to prevent and correct zinc deficiency in crops, particularly in alkaline soils where zinc availability is limited. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for its characterization, and insights into its mechanism of action.

Physical and Chemical Properties of this compound

This compound is typically a white, crystalline, water-soluble solid.[6] Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₄H₁₈N₃Na₃O₁₀Zn | [6] |

| Molecular Weight | 522.7 g/mol | [3] |

| Appearance | White crystalline powder | [6] |

| Solubility | Soluble in water | [6] |

| pH (in solution) | 6.5 - 7.5 | [3] |

| Stability Constant (log K) of Zn-DTPA | ~18.3 | [7] |

Chelation Chemistry and Mechanism of Action

The primary function of this compound revolves around the principle of chelation and ligand exchange. DTPA is a polyaminocarboxylic acid that can form up to eight coordination bonds with a metal ion.[4] In the this compound complex, the zinc ion is held within the DTPA molecule. However, when it encounters a metal ion with a higher binding affinity for DTPA, such as plutonium or americium, the zinc ion is displaced.[1][3][4] This exchange results in the formation of a new, highly stable metal-DTPA complex that is water-soluble and readily excreted from the body, primarily through glomerular filtration in the kidneys.[1][3]

The stability of the metal-DTPA complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The stability constants for DTPA with various metals are significantly higher than that with zinc, which drives the ligand exchange reaction.[4]

Table of Comparative Stability Constants (log K) for DTPA with Various Metal Ions

| Metal Ion | log K (DTPA) |

| Fe³⁺ | ~28.6 |

| Pu⁴⁺ | ~29.0 |

| Am³⁺ | ~22.9 |

| Zn²⁺ | ~18.3 |

| Ca²⁺ | ~10.7 |

Note: These values are approximate and can vary with experimental conditions. Data compiled from various sources.

Below is a diagram illustrating the ligand exchange mechanism of this compound.

Caption: Ligand exchange mechanism of this compound for decorporation of toxic metals.

Potential Impact on Cellular Signaling

While the primary therapeutic action of this compound is not considered to be the modulation of specific signaling pathways, its ability to chelate essential metal ions like zinc and magnesium can indirectly affect cellular processes. For instance, in fungal systems, DTPA-induced depletion of zinc has been shown to impact the Ras1-PKA signaling pathway, which is involved in morphogenesis.[8] Although this is not its intended mechanism in human therapy, it highlights the potential for high concentrations or prolonged use of chelating agents to influence signaling cascades that are dependent on metal ions.

Below is a conceptual diagram illustrating how metal chelation could potentially influence a signaling pathway.

Caption: Conceptual diagram of how metal chelation by DTPA could disrupt a signaling pathway.

Experimental Protocols

Synthesis of Trisodium this compound

The synthesis of trisodium zinc DTPA generally involves a two-step process: the neutralization of diethylenetriaminepentaacetic acid (DTPA) followed by the addition of a zinc salt.

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Sodium Hydroxide (B78521) (NaOH)

-

Zinc Oxide (ZnO) or another suitable zinc salt

-

Deionized water

-

Ethanol (or another suitable organic solvent for precipitation)

General Procedure:

-

Neutralization of DTPA: A calculated amount of DTPA is dissolved in deionized water. A stoichiometric amount of sodium hydroxide solution is then slowly added to the DTPA solution with constant stirring to achieve the desired pH and form the trisodium salt of DTPA. The pH should be carefully monitored.

-

Formation of the Zinc Complex: A stoichiometric amount of zinc oxide is then added to the trisodium DTPA solution. The mixture is stirred, and gentle heating may be applied to facilitate the reaction and complete dissolution.

-

Isolation of the Product: The final product, trisodium zinc DTPA, can be isolated from the aqueous solution. One common method is to precipitate the complex by adding a water-miscible organic solvent, such as ethanol, to the cooled reaction mixture.

-

Purification and Drying: The resulting precipitate is collected by filtration, washed with the organic solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final product.

Characterization of this compound

The synthesized this compound complex should be characterized to confirm its identity, purity, and structure.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present and confirm the coordination of the carboxylate and amine groups to the zinc ion.

-

Methodology: A small sample of the dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded. The shifts in the characteristic absorption bands of the carboxylate (C=O) and amine (C-N) groups compared to free DTPA provide evidence of complexation.[9][10]

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide detailed information about the carbon skeleton of the DTPA ligand and to observe the effect of zinc coordination on the chemical environment of the carbon atoms.

-

Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹³C NMR spectrum is then acquired. The chemical shifts of the carboxylate and methylene (B1212753) carbons in the complex will differ from those in the free ligand, indicating the binding sites.[11][12][13]

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight of the this compound complex and confirm its stoichiometry.

-

Methodology: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique. A dilute solution of the complex is infused into the mass spectrometer. The resulting mass spectrum will show peaks corresponding to the molecular ion of the complex, confirming its mass and composition.[12]

4. Elemental Analysis:

-

Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, sodium, and zinc in the synthesized complex.

-

Methodology: The analysis is performed using a CHN analyzer for carbon, hydrogen, and nitrogen. Zinc and sodium content can be determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES) after digestion of the complex. The experimental percentages should be in close agreement with the theoretical values calculated from the molecular formula.

Determination of the Stability Constant of this compound

Potentiometric titration is a common and accurate method for determining the stability constants of metal-ligand complexes.[7][14][15][16]

Materials:

-

Standardized solution of Zinc(II) salt (e.g., Zn(NO₃)₂)

-

Standardized solution of DTPA

-

Standardized solution of a strong base (e.g., NaOH, carbonate-free)

-

Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

-

pH meter with a glass electrode

-

Thermostated titration vessel

General Procedure:

-

Calibration: The pH electrode is calibrated using standard buffer solutions.

-

Titration of the Ligand: A solution containing a known concentration of DTPA and the inert electrolyte is titrated with the standardized NaOH solution. The pH is recorded after each addition of the titrant. This allows for the determination of the protonation constants of DTPA.

-

Titration of the Metal-Ligand System: A solution containing known concentrations of both the Zinc(II) salt and DTPA, along with the inert electrolyte, is titrated with the standardized NaOH solution. The pH is recorded after each addition.

-

Data Analysis: The titration data (pH versus volume of titrant added) for both the ligand alone and the metal-ligand system are analyzed using specialized software. The software fits the experimental data to a chemical model that includes the protonation of the ligand and the formation of the metal-ligand complex. This analysis yields the stability constant (log K) of the this compound complex.[14][16]

The experimental workflow for determining the stability constant is depicted below.

Caption: General workflow for determining the stability constant of this compound via potentiometric titration.

Conclusion

This compound is a well-established chelating agent with critical applications in both medicine and agriculture. Its efficacy is rooted in its favorable physical properties, particularly its water solubility, and its chemical ability to undergo ligand exchange with metal ions that have a higher affinity for the DTPA ligand. This technical guide has provided a summary of its key properties, elucidated its mechanism of action, and outlined the general experimental methodologies for its synthesis, characterization, and the determination of its stability constant. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental aspects of this compound is essential for its effective and safe application.

References

- 1. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Questions and Answers on Calcium-DTPA and this compound (Updated) | FDA [fda.gov]

- 3. orise.orau.gov [orise.orau.gov]

- 4. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. mnet.mendelu.cz [mnet.mendelu.cz]

- 7. benchchem.com [benchchem.com]

- 8. Metal Chelation as a Powerful Strategy to Probe Cellular Circuitry Governing Fungal Drug Resistance and Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. isasjournal.isasbharat.in [isasjournal.isasbharat.in]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. Structural determination of Zn and Cd-DTPA complexes: MS, infrared, (13)C NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. ijirset.com [ijirset.com]

- 16. ijsart.com [ijsart.com]

Stability of Zinc-DTPA Under Diverse pH and Temperature Regimes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stability of Zinc Trisodium Diethylenetriaminepentaacetate (Zinc-DTPA), a chelating agent of significant interest in pharmaceutical and clinical applications. A thorough understanding of its stability profile under varying pH and temperature conditions is critical for ensuring its efficacy and safety in therapeutic and diagnostic contexts. This document provides a comprehensive overview of the core principles governing this compound stability, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Principles of this compound Stability

The stability of the this compound complex is a measure of the equilibrium between the chelated form and the free zinc and DTPA ions in solution. This equilibrium is quantified by the stability constant (log K), with a higher value indicating a more stable complex. The primary mechanism of action for this compound in many applications involves the displacement of the zinc ion by another metal ion for which DTPA has a higher binding affinity.

The stability of the this compound complex is significantly influenced by the pH of the surrounding medium. Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid with five carboxylate groups and three amine groups that can be protonated. At lower pH values, the carboxylate groups become protonated, which reduces the chelating agent's ability to effectively bind with the zinc ion. This pH-dependent stability is described by the conditional stability constant (log K'), which provides a more accurate representation of the complex's stability under specific pH conditions.

Temperature also plays a crucial role in the stability of the this compound complex. The formation of the complex is a thermodynamic process characterized by changes in enthalpy (ΔH°) and entropy (ΔS°). The relationship between the stability constant and temperature can be described by the van't Hoff equation. Whether the complex becomes more or less stable with increasing temperature depends on whether the chelation reaction is endothermic or exothermic.

Quantitative Stability Data

The following tables summarize the stability constants of this compound under various conditions.

Table 1: Stability Constant of the Zn(II)-DTPA Complex

| Parameter | Value | Conditions |

| Stability Constant (log K) | ~18.3 | Not specified, likely standard conditions (e.g., 25°C, I=0.1 M) |

Table 2: Conditional Stability Constant (log K') of Zn(II)-DTPA as a Function of pH

| pH | log K' (approximate) |

| 2 | < 5 |

| 4 | ~8 |

| 6 | ~13 |

| 8 | ~17 |

| 10 | ~18 |

| 12 | ~18 |

Note: The values in Table 2 are estimated from graphical representations and may vary depending on specific experimental conditions such as ionic strength and temperature.

Table 3: Thermodynamic Parameters for the Formation of Metal-DTPA Complexes

| Metal Ion | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Zn(II) | Data not available | Data not available |

A comprehensive search did not yield specific enthalpy and entropy values for the formation of the this compound complex. However, for many metal-ligand complexation reactions, the process is entropy-driven, with a positive entropy change favoring complex formation. The enthalpy change can be either endothermic or exothermic.

Experimental Protocols for Stability Determination

Several experimental techniques can be employed to determine the stability constants of metal-ligand complexes like this compound. The most common and accurate methods are detailed below.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), free from carbonate.

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

-

Prepare a solution of DTPA of known concentration.

-

Prepare a solution of a zinc salt (e.g., ZnCl₂) of known concentration.

-

Prepare an inert electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.

-

-

Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Procedure:

-

In a thermostatted titration vessel, place a known volume of a solution containing the zinc salt, DTPA, and the inert electrolyte.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titrate the solution with the standardized strong base, adding small, precise increments.

-

Record the pH value after each addition, ensuring that equilibrium is reached before proceeding.

-

Perform a separate titration of the DTPA solution without the metal ion to determine the protonation constants of the ligand.

-

-

Data Analysis:

-

Plot the pH values against the volume of base added to obtain the titration curves.

-

The stability constants are calculated from the titration data using specialized software that fits the experimental data to a theoretical model of the equilibria involved in the system.

-

Spectrophotometry

Spectrophotometry can be used to determine stability constants if the formation of the complex results in a change in the absorbance of the solution in the UV-Vis region.

Methodology:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the this compound complex where the free ligand and metal ion have minimal absorbance.

-

Preparation of Solutions: Prepare a series of solutions with a constant concentration of either the zinc ion or DTPA, and varying concentrations of the other component. Maintain a constant pH and ionic strength.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.

-

Data Analysis: Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data and the known concentrations of the reactants.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with the binding of a ligand to a macromolecule or, in this case, a metal ion to a chelator. This allows for the simultaneous determination of the binding affinity (Ka, the inverse of the dissociation constant Kd), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction.

Methodology:

-

Sample Preparation: Prepare a solution of the zinc salt in a suitable buffer and a solution of DTPA in the same buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange.

-

ITC Experiment:

-

Fill the sample cell of the calorimeter with the zinc solution and the injection syringe with the DTPA solution.

-

Perform a series of small, precise injections of the DTPA solution into the zinc solution while maintaining a constant temperature.

-

The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the reactants.

-

Fitting this isotherm to a suitable binding model allows for the determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n). The entropy change (ΔS°) can then be calculated using the Gibbs free energy equation (ΔG° = -RTlnK = ΔH° - TΔS°).

-

Logical Relationships in this compound Stability

The interplay between pH, temperature, and the presence of competing metal ions governs the overall stability and efficacy of this compound. The following diagram illustrates these relationships.

Conclusion

The stability of the this compound complex is a multifaceted property that is critically dependent on both pH and temperature. While the complex exhibits high stability under physiological conditions, its efficacy can be significantly reduced in more acidic environments due to the protonation of the DTPA ligand. The effect of temperature on stability is governed by the thermodynamic parameters of the complexation reaction. For researchers, scientists, and drug development professionals, a comprehensive understanding of these stability characteristics is paramount for the rational design of formulations and the prediction of in vivo behavior. The experimental protocols outlined in this guide provide a framework for the accurate determination of this compound stability, ensuring the development of safe and effective applications.

An In-Depth Technical Guide to the Binding Affinity of Zinc-DTPA for Various Metal Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Diethylenetriaminepentaacetic acid (DTPA) for various metal ions, with a particular focus on the zinc-DTPA (Zn-DTPA) complex. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the field of chelation therapy and toxicology.

Introduction: The Role and Mechanism of this compound

This compound is a chelating agent utilized primarily for the treatment of internal contamination with certain heavy metals and radionuclides.[1] The therapeutic efficacy of Zn-DTPA is predicated on the principle of competitive binding, where the zinc ion within the DTPA complex is displaced by other metal ions that exhibit a higher binding affinity for the DTPA ligand.[1] DTPA itself is a polyaminocarboxylic acid that can form stable, water-soluble complexes with a wide range of metal ions, thereby facilitating their renal excretion.[1][2] The stability of these metal-DTPA complexes is a critical determinant of the chelator's effectiveness in sequestering and removing specific toxic metals from the body.[3]

The fundamental mechanism of action for Zn-DTPA involves a metal ion exchange reaction. When Zn-DTPA is introduced into a biological system containing other metal ions, a thermodynamic equilibrium is established. Metal ions that form a more stable complex with DTPA than zinc will displace the zinc ion from the chelate. This process can be represented by the following equilibrium:

Zn-DTPA + Mⁿ⁺ ⇌ M-DTPA + Zn²⁺

Where Mⁿ⁺ represents a competing metal ion. The direction of this equilibrium is dictated by the relative stability constants of the metal-DTPA complexes.

Quantitative Binding Affinity Data

The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value signifies a more stable complex and a stronger binding affinity. The following table summarizes the log K values for DTPA with various physiologically and toxicologically relevant metal ions.

| Metal Ion | Ionic Radius (Å) | Charge | Log K Value of DTPA Complex | Reference |

| Fe³⁺ | 0.65 | +3 | ~28.6 | [3] |

| Gd³⁺ | 0.94 | +3 | ~22.5 | [3] |

| Cu²⁺ | 0.73 | +2 | ~21.5 | [3] |

| Pb²⁺ | 1.19 | +2 | ~18.8 | [4] |

| Cd²⁺ | 0.95 | +2 | ~19.0 | [3] |

| Zn²⁺ | 0.74 | +2 | ~18.3 | [3] |

| Ca²⁺ | 1.00 | +2 | ~10.7 | [3] |

Note: The stability constants can be influenced by factors such as pH and ionic strength. The values presented are generally accepted literature values under standard conditions.

Experimental Protocols for Determining Binding Affinity

The determination of stability constants for metal-DTPA complexes is crucial for understanding their therapeutic potential. Potentiometric titration and spectrophotometry are two common and robust methods employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[5] The procedure involves monitoring the change in pH of a solution containing the metal ion and the ligand (DTPA) as a standardized solution of a strong base is added.[3]

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt of interest (e.g., metal nitrate (B79036) or chloride) with a precisely known concentration.

-

Prepare a standard solution of DTPA.

-

Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).

-

Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH electrode and meter using standard buffer solutions.

-

In a thermostated titration vessel, place a known volume of a solution containing the metal ion, DTPA, and the background electrolyte.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

-

Titration Procedure:

-

Titrate the solution with the standardized strong base, adding small, precise increments.

-

After each addition of the titrant, allow the pH to stabilize and record the pH reading and the volume of titrant added.

-

Continue the titration until the pH change becomes negligible.

-

-

Data Analysis:

-

Plot the pH values against the volume of the titrant added to obtain a titration curve.

-

The stability constants are calculated from the titration data using computational programs that fit the data to a model of the chemical equilibria involved. The Irving-Rossotti method is a classical approach for such calculations.[6]

-

Spectrophotometry

Spectrophotometry can be used to determine binding affinities, particularly through competitive binding assays. This method is advantageous when the metal-ligand complex has a distinct absorbance spectrum.

Methodology:

-

System Selection:

-

This method often employs a competing ligand or a metal ion that forms a colored complex with DTPA or the competing ligand. For instance, a dye that changes color upon binding to a metal ion can be used as an indicator.

-

-

Solution Preparation:

-

Prepare stock solutions of the metal ion, DTPA, and the indicator dye (if used) at known concentrations.

-

Prepare a series of solutions with a constant concentration of the metal ion and the indicator, and varying concentrations of DTPA.

-

-

Spectrophotometric Measurement:

-

For each solution, measure the absorbance at the wavelength of maximum absorbance for the colored species.

-

A change in absorbance will be observed as DTPA competes with the indicator for the metal ion.

-

-

Data Analysis:

-

The data is analyzed using Beer's law and equilibrium expressions to determine the concentration of each species at equilibrium.

-

The stability constant of the metal-DTPA complex can then be calculated, provided the stability constant of the metal-indicator complex is known.

-

Visualization of Mechanisms and Workflows

Metal Ion Exchange Mechanism of Zn-DTPA

The following diagram illustrates the core mechanism of Zn-DTPA in chelating a target metal ion (Mⁿ⁺) with a higher binding affinity.

Caption: Metal ion exchange mechanism of Zn-DTPA.

Experimental Workflow for Determining Metal-DTPA Binding Affinity

This diagram outlines the general workflow for determining the binding affinity of a metal ion to DTPA using experimental methods like potentiometric titration or spectrophotometry.

Caption: General workflow for binding affinity determination.

This guide provides a foundational understanding of the binding affinity of Zn-DTPA for various metal ions, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear representation of the underlying mechanisms and experimental procedures. For further in-depth study, consulting the primary literature is recommended.

References

- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]

- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

Zinc-DTPA: A Comprehensive Technical Guide on its Role as a Radionuclide Decorporation Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Internal contamination with radionuclides poses a significant threat, necessitating the development of effective decorporation agents. This technical guide provides an in-depth analysis of Zinc-DTPA (Pentetate Zinc Trisodium), a key chelating agent utilized for the decorporation of transuranic elements. We will explore its discovery, mechanism of action, comparative efficacy with Calcium-DTPA, and the pivotal experimental data that led to its approval and clinical use. This document consolidates quantitative data into structured tables, details experimental protocols from key studies, and provides visual representations of its mechanism and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction: The Emergence of a Decorporation Agent

The advent of the nuclear age brought with it the challenge of managing internal radionuclide contamination in occupational, military, and civilian populations. The primary therapeutic strategy for such contamination is chelation therapy, which involves the administration of a ligand that can form a stable, soluble complex with the radionuclide, thereby facilitating its excretion from the body.[1] Diethylenetriaminepentaacetic acid (DTPA) emerged as a promising chelating agent for this purpose.

Initially, the calcium salt of DTPA (Ca-DTPA) was the primary form used. However, concerns over its long-term toxicity, specifically the depletion of essential trace metals like zinc, prompted the investigation of a safer alternative.[2][3] This led to the development and eventual adoption of the zinc salt, this compound (Zn-DTPA), as a crucial component of radionuclide decorporation therapy.[4]

Mechanism of Action: The Chelation Process

The fundamental mechanism of Zn-DTPA as a decorporation agent lies in its ability to form stable, water-soluble chelates with transuranic radionuclides.[5][6] This process is driven by the principle of ligand exchange, where the zinc ion in the Zn-DTPA complex is displaced by a radionuclide with a higher binding affinity for the DTPA molecule.[5][7]

The resulting radionuclide-DTPA complex is a stable, soluble entity that can be readily filtered by the glomerulus and excreted in the urine, thus accelerating the elimination of the contaminant from the body.[5][8] It is important to note that Zn-DTPA is primarily effective for trivalent and tetravalent actinides such as plutonium (Pu), americium (Am), and curium (Cm).[3][9] It is not effective for uranium, neptunium, or radioactive iodine.[5][6]

Comparative Efficacy: this compound vs. Calcium-DTPA

The development of Zn-DTPA was a direct response to the limitations of Ca-DTPA. While both are effective chelators, their efficacy and safety profiles differ, particularly concerning the timing of administration and long-term use.

Initial Treatment: Ca-DTPA is generally more effective than Zn-DTPA when administered shortly after internal contamination (within the first 24 hours).[5][10] This is attributed to the higher stability of the Ca-DTPA complex, allowing it to more readily displace radionuclides from biological binding sites.

Maintenance Therapy: For long-term or delayed treatment, Zn-DTPA is the preferred agent.[10] Prolonged use of Ca-DTPA can lead to the depletion of essential metals, most notably zinc.[2] Zn-DTPA, being a zinc salt, mitigates this risk, making it a safer option for extended therapy.[3] Studies in beagles have shown that for treatments initiated two weeks after radionuclide injection, the efficacy of Zn-DTPA is comparable to that of Ca-DTPA on an equimolar basis.[11]

Toxicity: The primary advantage of Zn-DTPA lies in its lower toxicity profile compared to Ca-DTPA.[12] Animal studies have demonstrated that Ca-DTPA can cause more significant depletion of essential metals and may lead to renal and intestinal damage at high doses.[8]

Quantitative Data on Decorporation Efficacy

The efficacy of Zn-DTPA has been quantified in numerous animal studies. These studies provide valuable data on the reduction of radionuclide burden in various organs and the enhancement of excretion.

| Study Animal | Radionuclide | Treatment Regimen | Organ | Reduction in Radionuclide Burden (%) | Reference |

| Rat | 234Th | Single early treatment (1.5 min post-injection) with 1000 µmol/kg Zn-DTPA | Skeleton | ~50 | [10] |

| Rat | 234Th | Repeated treatment starting 1.5 min post-injection | Bone | ~90 | [10] |

| Rat | 234Th | Repeated treatment starting 4 days post-injection | Bone | ~50 | [10] |

| Rat | 241Am | Single 1000 mg/kg dose of a transdermal C2E5 gel (DTPA prodrug) | Total Body | Comparable to IV Ca-DTPA | [13] |

| Rat | 65Zn | Single 5 mg Zn-DTPA dose | Total Body | Two-fold decrease in retention after 2 days | [14][15] |

| Hamster | 238Pu-TBP | Zn-DTPA administration | Lungs | Significant decorporation | [16] |

Key Experimental Protocols

Understanding the methodologies behind the efficacy studies is crucial for researchers. Below are detailed protocols from key experiments.

Rat Model for Thorium-234 Decorporation

-

Objective: To compare the effectiveness of Ca-DTPA and Zn-DTPA in removing 234Th from various organs in rats.

-

Animal Model: Female rats.

-

Radionuclide Administration: Intravenous injection of 234Th as either citrate (B86180) or nitrate.

-

Treatment Groups:

-

Control (no treatment).

-

Single early treatment (1.5 minutes post-injection) with varying doses of Ca-DTPA or Zn-DTPA (30-1000 µmol/kg body weight).

-

Delayed single treatment (6 hours or 4 days post-injection) with 100 µmol/kg Ca-DTPA.

-

Repeated treatment with DTPA starting at 1.5 minutes or 4 days post-injection.

-

-

Sample Collection and Analysis: Organs were collected at specified time points, and the 234Th content was measured to determine the reduction in radionuclide burden.

-

Reference: [10]

Rat Wound Contamination Model for Americium-241 Decorporation

-

Objective: To evaluate the efficacy of a transdermal DTPA pro-chelator gel for 241Am decorporation.

-

Animal Model: Adult female Sprague-Dawley rats.

-

Contamination Method: A wound was created, and 241Am was applied to the site.

-

Treatment Groups:

-

Negative control (untreated).

-

Positive control (intravenous Ca-DTPA at 14 mg/kg, 24 hours post-contamination).

-

Experimental groups treated with transdermal C2E5 (penta-ethyl ester of DTPA) gel at various doses (e.g., 200, 600, 1000 mg/kg).

-

-

Data Collection: Daily urine and feces were collected for 7 days. At euthanasia, liver, kidneys, femurs, muscle tissue, and the pelt around the injection site were collected.

-

Analysis: The 241Am content in all collected samples was measured to determine total body elimination and organ burden.

-

Reference: [13]

Clinical Use and Regulatory Approval

Clinical data on the efficacy of Zn-DTPA has primarily been gathered from the treatment of individuals who were accidentally contaminated, often in occupational settings.[12] These cases, documented in registries, have provided valuable observational data on the effectiveness of DTPA therapy in humans.

In 2004, the U.S. Food and Drug Administration (FDA) approved both Ca-DTPA and Zn-DTPA for the treatment of internal contamination with plutonium, americium, or curium.[9][17] The approval was based on a review of existing literature and data from a U.S. Registry of individuals with internal radiation contamination.[12][18] The FDA recommends the initial use of Ca-DTPA within the first 24 hours of contamination, followed by maintenance therapy with Zn-DTPA.[5][18]

Future Directions: Improving Delivery and Efficacy

While Zn-DTPA is an effective decorporation agent, research continues to explore ways to improve its delivery and efficacy. The current intravenous or nebulized administration routes are not ideal for mass casualty scenarios.[19][20]

Current research focuses on:

-

Oral Formulations: Developing orally bioavailable forms of DTPA to allow for easier administration and stockpiling.[19][20] Prodrug strategies, such as the use of DTPA esters, are being investigated to enhance oral absorption.[2][21]

-

Novel Delivery Systems: Exploring alternative delivery methods like transdermal gels and liposomal encapsulation to provide sustained release and improve patient compliance.[13][22]

-

Combination Therapies: Investigating the potential of combining DTPA with other agents to enhance decorporation from different biological compartments.

Conclusion

The discovery and development of this compound represent a significant advancement in the medical management of internal radionuclide contamination. Its favorable safety profile compared to Ca-DTPA makes it an indispensable tool for long-term decorporation therapy. This technical guide has provided a comprehensive overview of Zn-DTPA, from its fundamental mechanism of action to the experimental evidence supporting its clinical use. The continued exploration of novel formulations and delivery methods promises to further enhance the utility of this vital chelating agent in protecting human health against the threat of radionuclide exposure.

References

- 1. benchchem.com [benchchem.com]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Should Zn-DTPA replace Ca-DTPA for decorporation of radionuclides in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orise.orau.gov [orise.orau.gov]

- 6. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pentetate Zinc | C14H21N3O10Zn | CID 152703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. heyl-berlin.de [heyl-berlin.de]

- 9. FDA Approves Drugs to Treat Internal Contamination from Radioactive Elements | FDA [fda.gov]

- 10. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Search results [inis.iaea.org]

- 12. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. Radionuclide Decorporation: Matching the Biokinetics of Actinides by Transdermal Delivery of Pro-chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The efficacy of Zn DTPA for the decorporation of 238Pu-TBP injected into the lungs of hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. storymd.com [storymd.com]

- 18. Questions and Answers on Calcium-DTPA and this compound (Updated) | FDA [fda.gov]

- 19. SRI International Receives U.S. FDA Clearance For Investigational New Drug Application Evaluating Novel Oral Treatment To Combat Radiation Exposure - BioSpace [biospace.com]

- 20. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Using Zinc-DTPA in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a critical role in a vast array of cellular processes, including enzyme function, signal transduction, and gene expression. The study of zinc homeostasis and its impact on cellular function often requires the precise manipulation of zinc availability in cell culture environments. Zinc-diethylenetriaminepentaacetic acid (Zinc-DTPA) is a valuable tool for such studies. It is a stable complex where the zinc ion is bound to the chelating agent DTPA. In cell culture, this compound primarily functions as an extracellular zinc chelator. Due to its membrane-impermeable nature, it does not readily enter cells. Instead, it sequesters extracellular zinc, creating a zinc-deficient environment and allowing researchers to investigate the cellular responses to zinc limitation. This document provides detailed protocols for the preparation and application of this compound in cell culture experiments, along with data on its effects and the signaling pathways it can modulate.

Mechanism of Action

This compound acts as a chelating agent, specifically targeting extracellular divalent cations. In the context of cell culture, it has a high affinity for zinc ions present in the culture medium. By binding to these ions, this compound reduces the concentration of free, bioavailable zinc in the extracellular space. This, in turn, can lead to a net efflux of intracellular zinc as the cell attempts to restore equilibrium, resulting in a state of mild intracellular zinc deficiency. This mechanism allows for the controlled study of cellular processes that are dependent on extracellular and intracellular zinc.

Data Presentation

Cytotoxicity of Zinc Compounds in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various zinc compounds in different cancer cell lines. It is important to note that specific IC50 values for this compound are not widely reported in the literature; however, data for other zinc compounds and chelators provide a reference for the range of concentrations at which zinc can exert cytotoxic effects. Researchers should perform their own dose-response experiments to determine the optimal non-toxic concentration of this compound for their specific cell line and experimental conditions.

| Compound/Condition | Cell Line | IC50 Value (µM) | Reference |

| Zinc Chloride | A549 (Non-small cell lung cancer) | 185.3 | [1] |

| Zinc Chloride | H1299 (Non-small cell lung cancer) | 212.7 | [1] |

| Zinc Oxide Nanoparticles | MCF-7 (Breast cancer) | 12.7 µg/mL | [2] |

| Zinc Oxide Nanoparticles | HepG2 (Liver cancer) | 33.9 µg/mL | [2] |

| Zinc Oxide Nanoparticles | HT-29 (Colon cancer) | 38.6 µg/mL | [2] |

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Solution for Cell Culture

This protocol describes the preparation of a 100 mM stock solution of this compound.

Materials:

-

This compound (Pentetate zinc trisodium) powder

-

Cell culture-grade water (e.g., WFI or equivalent)

-

Sterile 15 mL and 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

Calibrated pH meter

-

1 M HCl and 1 M NaOH (sterile)

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the amount of this compound powder required to make the desired concentration and volume. For example, for 10 mL of a 100 mM solution (MW of this compound is approximately 522.7 g/mol ), weigh out 0.5227 g.

-

Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add a portion of the cell culture-grade water (e.g., 8 mL) and vortex thoroughly until the powder is completely dissolved.

-

pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to a physiological range (typically 7.2-7.4) using sterile 1 M HCl or 1 M NaOH. Add the acid or base dropwise and mix well after each addition.

-

Volume Adjustment: Once the desired pH is reached, bring the final volume to 10 mL with sterile cell culture-grade water in a sterile 15 mL conical tube.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

-

Aliquoting and Storage: Aliquot the sterile this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Mild Zinc Deficiency using this compound

This protocol outlines the steps for treating cultured cells with this compound to induce a state of mild zinc deficiency.

Materials:

-

Cultured cells of interest in appropriate cell culture vessels

-

Complete cell culture medium

-

Sterile this compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding: Seed the cells at a desired density in a multi-well plate, flask, or dish and allow them to adhere and grow overnight under standard culture conditions.

-

Preparation of Treatment Medium: Prepare the desired concentration of this compound in fresh, complete cell culture medium. A starting concentration of 1.2 mM has been used in studies with osteoblastic cells.[3][4] However, it is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.

-

Cell Treatment:

-

Aspirate the old medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared this compound-containing medium to the cells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours), depending on the experimental endpoint.

-

Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as cell viability assays, gene expression analysis (qPCR), protein expression analysis (Western blotting), or signaling pathway studies.

Protocol 3: Zinc Depletion and Repletion Study

This protocol allows for the investigation of cellular responses to zinc removal and subsequent re-addition.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

Sterile this compound stock solution

-

Sterile Zinc Sulfate (ZnSO₄) stock solution (e.g., 100 mM in cell culture-grade water)

-

PBS, sterile

Procedure:

-

Zinc Depletion: Follow steps 1-4 of Protocol 2 to induce zinc deficiency using this compound.

-

Zinc Repletion:

-

After the desired depletion period, aspirate the this compound-containing medium.

-

Wash the cells twice with sterile PBS to remove any residual chelator.

-

Prepare a "repletion medium" by supplementing fresh complete cell culture medium with a desired concentration of zinc. This is typically achieved by adding a small volume of the sterile ZnSO₄ stock solution. The final zinc concentration should be determined based on the experimental design, but a physiological range is often aimed for (e.g., 10-50 µM).

-

Add the repletion medium to the cells.

-

-

Incubation and Analysis: Incubate the cells in the repletion medium for the desired time points. Harvest the cells at different time points during both the depletion and repletion phases for comparative analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Extracellular Zinc

Extracellular zinc levels have been shown to influence several key intracellular signaling pathways. Chelation of extracellular zinc with DTPA can, therefore, be used to probe the roles of these pathways in various cellular processes.

-

Calcium Signaling: Extracellular zinc can trigger the release of calcium from intracellular stores.[5] This process is thought to be mediated by a G-protein coupled receptor, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP₃), which binds to its receptor on the endoplasmic reticulum, causing calcium release.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergetic Effect of Tumor Treating Fields and Zinc Oxide Nanoparticles on Cell Apoptosis and Genotoxicity of Three Different Human Cancer Cell Lines [mdpi.com]

- 3. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A zinc-sensing receptor triggers the release of intracellular Ca2+ and regulates ion transport - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Role of Zinc-DTPA in Advanced Plant Nutrition Studies

Introduction to Zinc in Plant Physiology

Zinc (Zn) is a vital micronutrient essential for the healthy growth and development of plants.[1][2] It functions as a critical component in numerous physiological processes, acting as a cofactor for over 300 enzymes and proteins involved in metabolism, protein synthesis, chlorophyll (B73375) formation, and the synthesis of auxins, which are crucial plant hormones.[1][3] Zinc deficiency is a widespread agricultural problem, particularly in soils with high pH (alkaline and calcareous soils), low organic matter, or sandy textures, leading to significant reductions in crop yield and quality.[1][3][4][5] Symptoms of zinc deficiency often include stunted growth, reduced leaf size ("little leaf"), and chlorosis.[3]

The Chelation Advantage: How Zinc-DTPA Enhances Nutrient Availability

In many soil environments, especially those with a pH above 7.0, zinc readily forms insoluble compounds, rendering it unavailable for plant uptake.[6][7] To overcome this limitation, chelating agents are employed. A chelate is an organic molecule that binds to a metal ion, forming a stable, water-soluble complex.[6][8][9] This "claw-like" binding action protects the nutrient from adverse chemical reactions in the soil, such as precipitation, keeping it in a form that plant roots can easily absorb.[6][7][10][11]

Diethylenetriaminepentaacetic acid (DTPA) is a synthetic chelating agent highly effective for delivering micronutrients like zinc.[7] this compound is particularly valuable because it remains stable and keeps zinc available in neutral to slightly alkaline soils, up to a pH of about 7.5.[7] This makes it a more versatile and efficient source of zinc compared to inorganic sources like zinc sulfate (B86663) (ZnSO₄), which can be quickly fixed in high-pH soils, and even other chelates like EDTA, which are less stable at higher pH levels.[1][6][7] The use of chelated zinc, such as Zn-DTPA, ensures a continuous and readily available supply of this essential micronutrient, supporting robust plant growth and higher yields.[10][11]

Data Presentation

Table 1: Comparison of Common Zinc Fertilizer Sources

| Feature | Zinc Sulfate (ZnSO₄) | Zinc Oxide (ZnO) | Zinc-EDTA | This compound |

| Type | Inorganic Salt | Inorganic Oxide | Synthetic Chelate | Synthetic Chelate |

| Water Solubility | High[1][12] | Low (effective in acidic soils)[12] | High | High |

| Effective Soil pH Range | Most effective in acidic to neutral soils | Most effective in acidic soils (< pH 6.0) | Up to pH 6.5 | Up to pH 7.5[6][7] |

| Plant Availability | High initially, but can be quickly fixed in alkaline soils[1] | Low and slow release | High[13] | High and stable[14] |

| Application Methods | Soil, Foliar, Fertigation | Soil | Soil, Foliar, Hydroponics | Soil, Foliar, Hydroponics[3] |

Table 2: Critical DTPA-Extractable Zinc Levels for Selected Crops

The DTPA soil test is a reliable method for predicting the likelihood of a crop response to zinc fertilization.[2] Critical levels can vary by crop and specific soil conditions.

| Crop | Critical DTPA-Zn Level (ppm) | Likelihood of Response |

| Corn (Maize) | < 0.8[15][16] | Likely |

| Sorghum | < 0.8[15] | Likely |

| Edible Beans | < 0.75[2] | Possible |

| Wheat | ~1.0 (for Mollisols)[17] | Possible |

| Soybean | No documented response in many studies[2] | Unlikely |

Table 3: Illustrative Data from a Maize Pot Study with this compound

This table presents hypothetical data based on typical experimental outcomes to illustrate the dose-dependent effect of this compound on a zinc-sensitive crop like maize.[18]

| Treatment (mg Zn / kg soil) | Plant Height (cm) | Dry Matter Yield ( g/plant ) | Plant Tissue Zn (mg/kg) |

| 0 (Control) | 45 | 55 | 15 |

| 2.5 (as Zn-DTPA) | 65 | 78 | 35 |

| 5.0 (as Zn-DTPA) | 78 | 95 | 60 |

| 7.5 (as Zn-DTPA) | 80 | 98 | 85 |

| 5.0 (as ZnSO₄) | 68 | 82 | 45 |

Experimental Protocols

Protocol 1: Determination of Plant-Available Soil Zinc using DTPA Extraction

This protocol is based on the widely accepted method developed by Lindsay and Norvell (1978) to assess the availability of micronutrients in neutral to calcareous soils.[15][16][19]

1. Objective: To quantify the concentration of plant-available zinc in a soil sample.

2. Materials:

-

DTPA Extracting Solution: 0.005 M DTPA, 0.01 M CaCl₂, and 0.1 M triethanolamine (B1662121) (TEA), buffered to pH 7.3.[15][16]

-

Air-dried soil sample, ground to pass through a 2 mm sieve.

-

125 mL conical flasks or extraction vessels.

-

Horizontal shaker.

-

Filter paper (e.g., Whatman No. 42).[15]

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES).

3. Procedure:

-

Weigh 10.0 g of the air-dried soil into a 125 mL conical flask.[15][19]

-

Add 20.0 mL of the DTPA extracting solution to the flask, creating a 1:2 soil-to-solution ratio.[15][19]

-

Securely cap the flask and place it on a horizontal shaker.

-

Shake for exactly 2 hours at a constant speed (e.g., 120 cycles per minute).[15][19]

-

Immediately after shaking, filter the suspension through the filter paper, collecting the clear filtrate.[19]

-